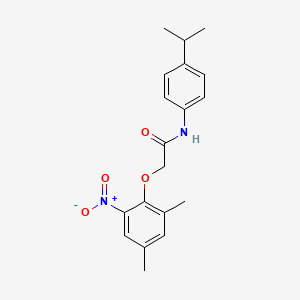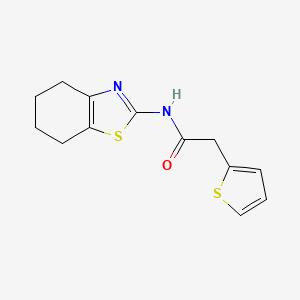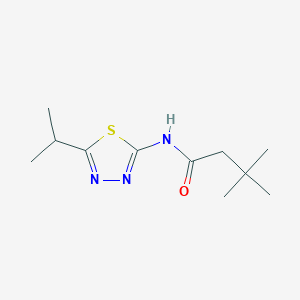
3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid, also known as AP5, is a chemical compound that has been widely used in scientific research. It is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid acts as a competitive antagonist of the NMDA receptor by binding to the glutamate binding site and preventing the binding of glutamate. This results in a decrease in the activation of the receptor and a reduction in the influx of calcium ions into the cell. The reduction in calcium influx leads to a decrease in the activation of downstream signaling pathways, which ultimately results in a reduction in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. This compound has also been shown to reduce the excitotoxicity that occurs in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to reduce the development of drug addiction and the perception of pain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological and pathological processes without affecting other neurotransmitter systems. However, one limitation of using this compound is its short half-life, which requires frequent administration in animal models. This can be overcome by using sustained-release formulations or continuous infusion methods.
Future Directions
There are several future directions for the use of 3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid in scientific research. One direction is the development of more potent and selective NMDA receptor antagonists for use in animal models and potentially in humans. Another direction is the investigation of the role of NMDA receptors in other physiological and pathological processes, such as inflammation, epilepsy, and traumatic brain injury. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of neurodegenerative diseases and psychiatric disorders.
Synthesis Methods
The synthesis of 3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid involves the reaction of 1-allyl-5-phenylpyrrol-2-carboxylic acid with 1-bromo-3-chloropropane in the presence of potassium carbonate. The resulting product is then treated with lithium aluminum hydride to obtain the final compound, this compound. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been used in animal models to investigate the mechanisms underlying learning and memory, synaptic plasticity, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the role of NMDA receptors in pain perception, drug addiction, and psychiatric disorders such as depression and schizophrenia.
properties
IUPAC Name |
3-(5-phenyl-1-prop-2-enylpyrrol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-12-17-14(9-11-16(18)19)8-10-15(17)13-6-4-3-5-7-13/h2-8,10H,1,9,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUVLDKVNVYBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CC=C1C2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)


![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)


![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)
![[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol](/img/structure/B5864084.png)
![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)

![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)